molecular formula C12H14F13NO B14639873 1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol CAS No. 53269-56-0

1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol

Cat. No.: B14639873
CAS No.: 53269-56-0
M. Wt: 435.22 g/mol
InChI Key: PBCRHDGFJAETKU-UHFFFAOYSA-N
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Description

1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol is a fluorinated organic compound with a complex structure. This compound is characterized by the presence of a diethylamino group and multiple fluorine atoms, which contribute to its unique chemical properties. Fluorinated compounds are often of interest in various fields due to their stability, lipophilicity, and ability to interact with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a fluorinated alkyl halide with diethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological interactions and as a potential drug candidate.

    Medicine: Its stability and lipophilicity are advantageous in the development of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, while the fluorinated chain enhances the compound’s ability to penetrate biological membranes. This combination of properties allows the compound to exert its effects through multiple pathways, making it a versatile tool in research and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol stands out due to its high degree of fluorination, which imparts unique chemical and physical properties. This makes it particularly useful in applications where stability and lipophilicity are crucial.

Properties

CAS No.

53269-56-0

Molecular Formula

C12H14F13NO

Molecular Weight

435.22 g/mol

IUPAC Name

1-(diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol

InChI

InChI=1S/C12H14F13NO/c1-3-26(4-2)5-6(27)7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h6,27H,3-5H2,1-2H3

InChI Key

PBCRHDGFJAETKU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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